4-methoxy-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHOXY-N-{2-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a triazolo-thiazole moiety, a methoxy group, and a sulfonamide group. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-{2-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the triazolo-thiazole core, the introduction of the methoxy group, and the sulfonamide formation. Common synthetic routes may include:
Formation of Triazolo-Thiazole Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of catalysts and solvents.
Introduction of Methoxy Group: This can be achieved through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Sulfonamide Formation: The final step involves the reaction of the intermediate with sulfonyl chlorides in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N-{2-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-METHOXY-N-{2-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-METHOXY-N-{2-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-METHOXY-N-{2-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE: can be compared with other sulfonamide derivatives and triazolo-thiazole compounds.
Sulfonamide Derivatives: Compounds like sulfamethoxazole and sulfasalazine.
Triazolo-Thiazole Compounds: Compounds with similar triazolo-thiazole cores but different substituents.
Uniqueness
The uniqueness of 4-METHOXY-N-{2-[2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20N4O3S2 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-methoxy-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C20H20N4O3S2/c1-14-3-5-15(6-4-14)19-22-20-24(23-19)16(13-28-20)11-12-21-29(25,26)18-9-7-17(27-2)8-10-18/h3-10,13,21H,11-12H2,1-2H3 |
InChI Key |
FBOGOOBCRFEETH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.